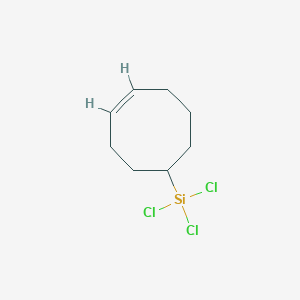
(4-Ciclooctilenil)triclorosilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
(4-Cyclooctenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Cyclooctenyl)trichlorosilane can be synthesized by reacting 4-cyclooctenyllithium with trichlorosilane. The process involves the initial reaction of 4-cyclooctenyllithium with liquid ammonia at a low temperature to form the corresponding alkali metal cyclooctene compound .
Industrial Production Methods: The industrial production of trichlorosilanes, including (4-Cyclooctenyl)trichlorosilane, often involves the direct chlorination of silicon or the hydrochlorination of silicon compounds. These methods are continuously improved to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: (4-Cyclooctenyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form siloxane polymers and hydrochloric acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water.
Substitution Reactions: Often involve nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Produces siloxane polymers and hydrochloric acid.
Substitution Reactions: Forms various organosilicon compounds depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (4-Cyclooctenyl)trichlorosilane involves its high reactivity due to the presence of trichlorosilyl groups. These groups facilitate nucleophilic substitution reactions, allowing the compound to form stable bonds with various nucleophiles . The hydrolysis of (4-Cyclooctenyl)trichlorosilane involves the nucleophilic attack of water molecules on the silicon center, leading to the formation of siloxane polymers and hydrochloric acid .
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Hexachlorodisilane (Si2Cl6): Utilized in the synthesis of silicon-based materials.
Uniqueness: (4-Cyclooctenyl)trichlorosilane is unique due to its cyclooctenyl group, which imparts specific reactivity and properties not found in simpler trichlorosilanes. This makes it valuable in specialized applications where such reactivity is required .
Propiedades
Número CAS |
18441-88-8 |
|---|---|
Fórmula molecular |
C8H13Cl3Si |
Peso molecular |
243.6 g/mol |
Nombre IUPAC |
trichloro(cyclooct-4-en-1-yl)silane |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2 |
Clave InChI |
RKHQQJXJQWFUAO-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
SMILES canónico |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















